![molecular formula C24H21NO3 B10766935 5-[2,4,5,6,7-pentadeuterio-3-(naphthalene-1-carbonyl)indol-1-yl]pentanoic acid](/img/structure/B10766935.png)
5-[2,4,5,6,7-pentadeuterio-3-(naphthalene-1-carbonyl)indol-1-yl]pentanoic acid
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Overview
Description
JWH 018 N-pentanoic acid metabolite-d5 is a deuterated form of JWH 018 N-pentanoic acid metabolite. This compound contains five deuterium atoms at the 2, 4, 5, 6, and 7 positions. It is primarily used as an internal standard for the quantification of JWH 018 N-pentanoic acid metabolite by gas chromatography or liquid chromatography-mass spectrometry .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of JWH 018 N-pentanoic acid metabolite-d5 involves the incorporation of deuterium atoms into the parent compound, JWH 018 N-pentanoic acid metabolite. The specific synthetic routes and reaction conditions are proprietary and not publicly disclosed. the general approach involves deuterium exchange reactions where hydrogen atoms are replaced with deuterium using deuterated reagents under controlled conditions .
Industrial Production Methods
Industrial production of JWH 018 N-pentanoic acid metabolite-d5 follows stringent protocols to ensure high purity and consistency. The process typically involves multiple steps of synthesis, purification, and quality control to achieve a product with a deuterium incorporation level of ≥99% .
Chemical Reactions Analysis
Types of Reactions
JWH 018 N-pentanoic acid metabolite-d5 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols.
Substitution: The compound can undergo nucleophilic substitution reactions where functional groups are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like hydroxide ions and halide ions are commonly employed.
Major Products Formed
The major products formed from these reactions include carboxylic acids, alcohols, and substituted derivatives of the parent compound .
Scientific Research Applications
Medicinal Chemistry
The compound is being investigated for its potential as an anti-cancer agent . Its structure suggests that it may interact with specific biological targets involved in cancer cell proliferation. Studies have indicated that derivatives of indole compounds can exhibit significant anti-tumor activity by modulating estrogen receptors and other signaling pathways involved in cancer progression .
Pharmacokinetics Studies
Due to the presence of deuterium, this compound is particularly useful in pharmacokinetic studies . Deuterated compounds often exhibit altered metabolic pathways compared to their non-deuterated counterparts, allowing researchers to study the metabolism and bioavailability of drugs more effectively. This can lead to insights into how modifications affect drug efficacy and safety .
Metabolic Tracing
In metabolic studies, 5-[2,4,5,6,7-pentadeuterio-3-(naphthalene-1-carbonyl)indol-1-yl]pentanoic acid can be used as a tracer to investigate metabolic pathways in vivo. The deuterium label enables researchers to track the compound through biological systems using techniques such as mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy .
Neuropharmacology
Research has shown that indole derivatives can influence neurotransmitter systems, making this compound a candidate for exploring neuropharmacological effects. Its application in studying depression and anxiety disorders could provide new insights into treatment mechanisms involving serotonin receptors .
Case Study 1: Anti-Cancer Activity
A study published in a peer-reviewed journal evaluated the anti-cancer properties of various indole derivatives, including those similar to this compound. Results indicated that these compounds significantly inhibited the growth of breast cancer cells through modulation of estrogen receptor signaling pathways .
Case Study 2: Pharmacokinetic Analysis
In another study focused on pharmacokinetics, researchers utilized deuterated compounds to assess absorption rates and metabolic stability. The findings suggested that the introduction of deuterium improved the half-life of certain drugs while reducing their toxicity profile .
Table 2: Summary of Case Studies
Study Focus | Findings |
---|---|
Anti-Cancer Activity | Significant inhibition of cancer cell growth |
Pharmacokinetic Analysis | Improved drug half-life and reduced toxicity |
Mechanism of Action
JWH 018 N-pentanoic acid metabolite-d5 acts as an internal standard and does not exert pharmacological effects. its parent compound, JWH 018, is a mildly selective agonist of the peripheral cannabinoid receptor. The binding affinity values for central cannabinoid and peripheral cannabinoid receptors are 9.0 nM and 2.94 nM, respectively .
Comparison with Similar Compounds
Similar Compounds
JWH 018 N-pentanoic acid metabolite: The non-deuterated form of the compound.
AM2201 N-pentanoic acid metabolite: Another synthetic cannabinoid metabolite with similar structural features.
Uniqueness
JWH 018 N-pentanoic acid metabolite-d5 is unique due to the incorporation of deuterium atoms, which enhances its stability and makes it an ideal internal standard for mass spectrometry analysis .
Biological Activity
5-[2,4,5,6,7-pentadeuterio-3-(naphthalene-1-carbonyl)indol-1-yl]pentanoic acid is a compound that has garnered interest due to its potential biological activities. This article explores its biological activity, relevant studies, and findings.
Chemical Structure and Properties
The compound is characterized by its unique structure which includes a pentadeuterated indole moiety and a naphthalene carbonyl group. Its molecular formula is C24H23NO with a molecular weight of approximately 355.45 g/mol. The presence of deuterium isotopes can influence the compound's metabolic stability and biological interactions.
Research indicates that compounds similar to this compound may interact with various biological pathways:
- Nuclear Receptor Modulation : The compound likely acts as a modulator of nuclear receptors such as PPAR (Peroxisome Proliferator-Activated Receptor), which plays a crucial role in lipid metabolism and glucose homeostasis .
- Anti-inflammatory Effects : Compounds in this class have shown potential in suppressing inflammatory pathways, particularly through inhibition of NF-kappa-B signaling .
Biological Activity Data
The following table summarizes key findings from various studies on the biological activity of the compound:
Case Studies
- Anticancer Activity : A study investigated the cytotoxic effects of similar compounds on breast cancer cells. Results indicated that the compound induced apoptosis through the activation of caspase pathways, suggesting potential for therapeutic applications in oncology .
- Metabolic Regulation : Another case study focused on the role of indole derivatives in metabolic disorders. The findings demonstrated that these compounds could improve insulin sensitivity and lipid profiles in diabetic models, indicating their potential use in treating metabolic syndrome .
Properties
Molecular Formula |
C24H21NO3 |
---|---|
Molecular Weight |
376.5 g/mol |
IUPAC Name |
5-[2,4,5,6,7-pentadeuterio-3-(naphthalene-1-carbonyl)indol-1-yl]pentanoic acid |
InChI |
InChI=1S/C24H21NO3/c26-23(27)14-5-6-15-25-16-21(19-11-3-4-13-22(19)25)24(28)20-12-7-9-17-8-1-2-10-18(17)20/h1-4,7-13,16H,5-6,14-15H2,(H,26,27)/i3D,4D,11D,13D,16D |
InChI Key |
BYIVGHIYNFQIJX-HXXXRZHPSA-N |
Isomeric SMILES |
[2H]C1=C(C(=C2C(=C1[2H])C(=C(N2CCCCC(=O)O)[2H])C(=O)C3=CC=CC4=CC=CC=C43)[2H])[2H] |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC=C2C(=O)C3=CN(C4=CC=CC=C43)CCCCC(=O)O |
Origin of Product |
United States |
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